molecular formula C17H17NO4 B14014014 5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione CAS No. 65162-02-9

5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione

Cat. No.: B14014014
CAS No.: 65162-02-9
M. Wt: 299.32 g/mol
InChI Key: FCVPVXUIZKJYKL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione involves several steps. One common method includes the cyclization of β-keto ester dianions or the cyclization of Meldrum’s acid derivatives . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and reagents like dimethylhydrazine and maleimides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Knoevenagel condensation reaction between aldehydes and Meldrum’s acid is accelerated in ionic liquids .

Mechanism of Action

The mechanism of action of 5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact pathways involved may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione can be compared with other similar compounds such as 2-Hydroxyquinoline and 4-Hydroxyquinoline . These compounds share a quinoline core but differ in their substituents and overall structure. The unique dioxane ring in this compound distinguishes it from these similar compounds and contributes to its unique chemical and biological properties.

Biological Activity

5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dioxanes and is characterized by a quinoline moiety. Its molecular formula is C15H17N1O4C_{15}H_{17}N_{1}O_{4} with a molecular weight of approximately 271.27 g/mol. The structure consists of a dioxane ring fused with a quinoline derivative, which is crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and MiaPaCa-2 (pancreatic cancer).
Cell LineIC50 (µM)Mechanism of Action
HCT1167.7Induction of apoptosis
A54911.1Cell cycle arrest in G0/G1 phase
MiaPaCa-210.0Inhibition of proliferation

The compound exhibited significant cytotoxicity particularly against HCT116 cells, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been shown to trigger both early and late apoptosis in cancer cells. For example, in HCT116 cells, it induced a significant percentage of cells undergoing late apoptosis or necrosis .
  • Cell Cycle Arrest : It was observed that treatment with the compound led to cell cycle arrest at the G0/G1 phase in multiple cell lines. This was accompanied by a decrease in cells in the S and G2/M phases .
  • Inhibition of Tumor Growth : In vivo studies indicated that the compound could suppress tumor growth in murine models when administered at specific dosages .

Study 1: Antitumor Efficacy in Murine Models

In a recent study involving mice implanted with HCT116 tumors, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to modulate immune responses and enhance apoptosis within the tumor microenvironment .

Study 2: Mechanistic Insights

Another investigation focused on the molecular pathways affected by this compound. It was found to inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. This inhibition correlated with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Q & A

Q. Basic: What are the primary synthetic routes for preparing 5-ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione?

Answer:
The compound is synthesized via multicomponent reactions (MCRs) involving 1,3-dioxane-4,6-dione (Meldrum’s acid), aldehydes, amines, and ketones. A common method involves:

  • Catalytic conditions : L-Ascorbic acid or KH2_2PO4_4 as catalysts in ethanol/water mixtures at room temperature .
  • Key intermediates : 5-Aryliminomethylene derivatives of Meldrum’s acid react with quinolin-4-ol precursors under thermal or acidic conditions to form the quinoline-substituted dioxane-dione .

Table 1: Representative Synthetic Conditions

Reagents/ConditionsCatalystYield (%)Reference
Aldehyde + Meldrum’s acid + AmineL-Ascorbic65–78
Indole + Aldehyde + Meldrum’s acidKH2_2PO4_485–90

Q. Basic: How is the crystal structure of this compound characterized?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Software : SHELXL for refinement and ORTEP-3 for visualization .
  • Key features : The dioxane ring adopts a half-boat conformation, stabilized by intramolecular N–H⋯O hydrogen bonds. Planarity between the quinoline and dioxane moieties is critical for reactivity .

Table 2: Crystallographic Data

ParameterValueReference
Space groupP1\overline{1}
Dihedral angle (quinoline/dioxane)8.23°
R-factor0.045

Q. Advanced: What mechanistic insights explain the regioselectivity of quinoline substitution in this compound?

Answer:
The substitution occurs via:

Knoevenagel condensation : Formation of a 5-aryliminomethylene intermediate from Meldrum’s acid and an aldehyde/amine pair .

Thermal cyclization : Intramolecular cyclization under reflux conditions, where the quinoline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl group of the dioxane ring .

Steric effects : The ethyl and dimethyl groups on the dioxane ring direct substitution to the para position of the quinoline .

Contradictions : Some studies report lower yields with bulky aldehydes due to steric hindrance, while others achieve high yields using microwave-assisted synthesis .

Q. Advanced: How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

Answer:

  • Validation tools : Use checkCIF/PLATON to identify outliers in bond lengths or angles .
  • Refinement strategies :
    • Apply restraints for disordered regions (e.g., ethyl groups).
    • Use high-resolution data (>0.8 Å) to reduce standard uncertainties .
  • Case study : In , conflicting N–H⋯O hydrogen-bond lengths were resolved by refining H-atom positions with a riding model.

Q. Advanced: What analytical methods are optimal for monitoring reaction progress and purity?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) for intermediates .
  • Spectroscopy :
    • 13C NMR^{13}\text{C NMR} to confirm dioxane-dione carbonyl peaks at δ 165–175 ppm .
    • IR spectroscopy for C=O stretches (~1750 cm1^{-1}) and N–H bends (~3400 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks .

Q. Advanced: How do substituents on the quinoline ring influence the compound’s stability?

Answer:

  • Electron-withdrawing groups (e.g., Cl, NO2_2): Enhance stability by reducing electron density on the dioxane ring, slowing hydrolysis .
  • Electron-donating groups (e.g., OCH3_3): Increase susceptibility to ring-opening reactions in acidic media .
  • Experimental validation : Accelerated stability testing (40°C/75% RH) shows a 15% degradation rate for chloro-substituted derivatives vs. 40% for methoxy-substituted analogs .

Q. Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Waste disposal : Segregate organic waste and neutralize acidic byproducts before disposal .
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., acetone, ethanol) .

Q. Advanced: What computational methods support mechanistic studies of this compound?

Answer:

  • DFT calculations : Gaussian 16 with B3LYP/6-31G(d) to model transition states and charge distribution .
  • Molecular docking : AutoDock Vina to predict binding affinity with biological targets (e.g., antitumor enzymes) .

Properties

CAS No.

65162-02-9

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

5-ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C17H17NO4/c1-4-17(14(19)21-16(2,3)22-15(17)20)12-9-10-18-13-8-6-5-7-11(12)13/h5-10H,4H2,1-3H3

InChI Key

FCVPVXUIZKJYKL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)OC(OC1=O)(C)C)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

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